Product packaging for Isovitamin D3(Cat. No.:CAS No. 42607-12-5)

Isovitamin D3

Cat. No.: B142313
CAS No.: 42607-12-5
M. Wt: 384.6 g/mol
InChI Key: LMBGVVOJTGHJNP-FVUVGDFOSA-N
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Description

Molecular Context within the Vitamin D Chemical Family

The vitamin D family comprises several related compounds, with vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) being the most prominent. news-medical.net These are derived from plant and animal sources, respectively. news-medical.net The synthesis of vitamin D3 in the skin is initiated by the exposure of 7-dehydrocholesterol (B119134) to UVB radiation, which leads to the formation of previtamin D3. symeres.comwikipedia.org This previtamin D3 can then undergo a thermal isomerization to form vitamin D3 or be converted into other isomers, such as tachysterol (B196371) and lumisterol (B196343), through photochemical reactions. researchgate.net

Isovitamin D3, systematically named (5E,7E)-(3S)-9,10-secocholesta-1(10),5,7-trien-3-ol, is an isomer of vitamin D3. pharmaffiliates.comnih.gov The key distinction in the structure of this compound compared to vitamin D3 lies in the arrangement of the conjugated triene system. qmul.ac.uk This structural variance arises from isomerization processes, leading to a different geometric configuration of the double bonds within the secosteroid framework. qmul.ac.ukresearchgate.net

Table 1: Key Compounds in the Vitamin D Family

Compound Name Chemical Formula Molar Mass (g/mol) Key Role
7-Dehydrocholesterol C27H44O 384.64 Provitamin D3, precursor to vitamin D3 wikipedia.org
Previtamin D3 C27H44O 384.64 Intermediate in vitamin D3 synthesis wikipedia.org
Vitamin D3 (Cholecalciferol) C27H44O 384.64 Prohormone, converted to active form news-medical.net
This compound C27H44O 384.64 Isomer of vitamin D3 cymitquimica.comlgcstandards.com
Tachysterol C27H44O 384.64 Photoisomer of previtamin D3 mdpi.com
Lumisterol C27H44O 384.64 Photoisomer of previtamin D3 mdpi.com
Ergocalciferol (Vitamin D2) C28H44O 396.65 Plant-derived form of vitamin D news-medical.net
Calcitriol (B1668218) (1,25-dihydroxyvitamin D3) C27H44O3 416.64 Biologically active form of vitamin D3 nih.gov

Historical Perspective of Vitamin D Isomer Research

The journey to understanding vitamin D and its isomers began with the identification of rickets as a disease curable by sunlight or certain foods in the early 20th century. nih.gov This led to the discovery of vitamin D and the elucidation of its chemical structure. nih.gov Early research in the 1930s identified vitamin D2 and D3. nih.gov It was later discovered that "vitamin D1" was actually a mixture of vitamin D2 and another isomer, tachysterol. nih.gov

The photochemical and thermal reactions involved in the synthesis of vitamin D revealed a complex interplay of various isomers. researchgate.netmdpi.com The formation of previtamin D3 as a central intermediate and its subsequent conversion to vitamin D3 or other photoisomers like tachysterol and lumisterol became a focus of study. researchgate.netphotobiology.com Research into these isomers was driven by the need to optimize the industrial synthesis of vitamin D and to understand the photochemistry occurring in the skin. photobiology.com The investigation of this compound emerged from this broader exploration of vitamin D photochemistry and isomerism.

Rationale for Dedicated Academic Investigation of this compound

Secondly, early studies suggested that this compound possesses biological activity. Research indicated that this compound was biologically active in normal rats, although it was found to be inactive in rats that had undergone kidney removal (anephric rats). cymitquimica.com This finding implies a potential metabolic pathway and physiological role for this compound that is dependent on kidney function, warranting further investigation into its specific biological effects and mechanisms of action.

Finally, the unique chemical structure of this compound presents an interesting case for studying structure-activity relationships within the vitamin D family. By comparing the biological activities of vitamin D3 and its various isomers, including this compound, researchers can gain insights into how specific structural features, such as the configuration of the triene system, affect their interaction with transport proteins and receptors. nih.gov This knowledge is fundamental to the fields of medicinal chemistry and endocrinology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B142313 Isovitamin D3 CAS No. 42607-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h11-13,19,21,24-26,28H,6-10,14-18H2,1-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGVVOJTGHJNP-FVUVGDFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42607-12-5
Record name Isovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB64RG93A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Syntheses and Isomerization Pathways of Isovitamin D3

Synthetic Routes to Isovitamin D3 and its Stereoisomers

The formation of this compound is intricately linked to the chemistry of provitamin D3 and vitamin D3, involving a series of isomerizations initiated by light or heat.

Photochemical Isomerization of Provitamin D3 Derivatives

The synthesis of vitamin D3 in nature and in industrial settings begins with the photochemical irradiation of provitamin D3 (7-dehydrocholesterol). light-am.comarxiv.org Ultraviolet (UV) light, particularly in the 290-320 nm range, cleaves the B-ring of 7-dehydrocholesterol (B119134) to form previtamin D3. nih.govgoogle.comfrontiersin.org Previtamin D3 is photolabile, and continued exposure to UV radiation leads to the formation of other isomers, including lumisterol (B196343) and tachysterol (B196371). nih.govfrontiersin.org While not a direct photochemical product from provitamin D3, this compound can arise from subsequent thermal or acid-catalyzed rearrangements of these photoproducts. The efficiency of previtamin D3 formation, the precursor to subsequent isomers, is influenced by factors like the wavelength of UV light and the solvent used. photobiology.com For instance, the use of photosensitizers, such as substituted thiophene (B33073) derivatives or anthracene (B1667546), has been explored to improve the yield of previtamin D3 and potentially influence the distribution of subsequent isomers. google.com

Thermal Isomerization Mechanisms from Vitamin D3

This compound is a principal product of the thermal isomerization of vitamin D3, particularly at elevated temperatures. researchgate.net When vitamin D3 is heated, it can undergo a reversible isomerization to previtamin D3. researchgate.net However, under more forceful thermal conditions, such as heating at 140°C in dimethyl sulfoxide (B87167) (DMSO), vitamin D3 isomerizes to form this compound and isotachysterol (B196364) as the main products. researchgate.net This process is irreversible and involves rearrangements of the conjugated triene system. The formation of this compound and isotachysterol is favored in the presence of acidic conditions, which can be inherent to the solvent or added as a catalyst. researchgate.netias.ac.in

The table below summarizes the key products of vitamin D3 thermal isomerization.

PrecursorConditionMajor ProductsReference
Vitamin D3140°C in DMSOThis compound, Isotachysterol researchgate.net
Vitamin D3Dispersed in solids with surface acidityIsovitamin D, Isotachysterol ias.ac.in

Directed Chemical Synthesis Strategies for this compound Analogues

While the formation of this compound often occurs as part of a mixture of isomers, directed chemical synthesis strategies have been developed to produce specific analogues of vitamin D, some of which may share structural similarities with this compound or its precursors. These strategies often employ convergent approaches, where different parts of the molecule, such as the A-ring and the CD-ring side-chain, are synthesized separately and then coupled together. nih.gov

Common coupling reactions used in these syntheses include the Wittig-Horner reaction and Sonogashira coupling. nih.gov These methods allow for the introduction of various modifications to the vitamin D skeleton, including changes to the side-chain, A-ring, and D-ring. nih.govsemanticscholar.orgnih.gov For example, C-2 substituted vitamin D analogs and those with modified side-chains have been synthesized to explore their biological activities. nih.gov While these methods are not typically aimed at producing this compound itself, the techniques for constructing the core vitamin D structure and its various isomers are well-established and could potentially be adapted for the targeted synthesis of this compound analogues.

Factors Influencing Isomerization Selectivity and Yield

The selective formation and yield of this compound are highly dependent on the reaction conditions, with solvent effects and the presence of acid catalysts playing crucial roles.

Solvent Effects on Thermal Isomerization

The choice of solvent significantly impacts the thermal isomerization of vitamin D3 and its precursors. The polarity of the solvent can influence the conformational equilibrium of the molecules involved, thereby affecting the reaction rates and product distribution. photobiology.comnih.gov For example, in the thermal isomerization of 1α-hydroxyprevitamin D3 diacetate to 1α-hydroxyvitamin D3 diacetate, the yield of the vitamin D3 form was found to vary in different solvents like ethanol, benzene, toluene, isopropyl ether, and n-hexane. nih.gov It has been suggested that polar solvents can stabilize certain conformations of vitamin D3, potentially influencing the pathway to this compound formation. nih.gov In a study on the thermal isomerization of vitamin D3 at 140°C, dimethyl sulfoxide (DMSO) was used, and the formation of this compound and isotachysterol was attributed to the acidic nature of the solvent. researchgate.net

The table below shows the effect of different solvents on the conformational stability of 1α-hydroxyvitamin D3 diacetate, a related compound, which provides insight into potential solvent effects on vitamin D3 isomerization.

SolventDielectric ConstantRelative Conformational StabilityReference
Ethanol24.3Higher nih.gov
Benzene2.3Intermediate nih.gov
n-Hexane1.5Lower nih.gov

Acid-Catalyzed Rearrangements and Isomer Formation

Acid catalysis plays a pivotal role in the formation of this compound and isotachysterol from vitamin D3. researchgate.netias.ac.in The presence of acidic agents, either as added catalysts or as an intrinsic property of the reaction medium, facilitates the rearrangement of the conjugated triene system of vitamin D3. ias.ac.in For instance, the isomerization of vitamin D3 on surfaces with pronounced acidity, such as silica (B1680970) gel, leads to the formation of isovitamin D and isotachysterol. ias.ac.in Similarly, in solution, catalysts like iodine and boron trifluoride can initiate these isomerization reactions. ias.ac.in A procedure using 10 M HCl in 2-butanol (B46777) has been described for the quantitative isomerization of vitamin D and its metabolites to their corresponding isotachysterols at low temperatures. researchgate.net This highlights the efficiency of acid catalysis in promoting the formation of these specific isomers.

Photoisomerization Parameters (e.g., Wavelength, Intensity)

The photochemical conversion of vitamin D precursors and isomers, including the formation of this compound (also known as tachysterol), is highly dependent on specific photoisomerization parameters, primarily the wavelength of ultraviolet (UV) radiation. researchgate.netmdpi.com The intensity of the light source also plays a role, influencing the rate of these reactions.

The formation of vitamin D3 and its isomers begins with the photoexcitation of a precursor molecule, typically 7-dehydrocholesterol (provitamin D3), by near-ultraviolet light. researchgate.netmdpi.com This initial step leads to the formation of previtamin D3, a metastable intermediate. mdpi.com Previtamin D3 can then undergo several competing photochemical reactions, including isomerization to tachysterol (this compound). mdpi.commdpi.com

The branching of these photochemical pathways is strongly influenced by the excitation wavelength. researchgate.netmdpi.com Shorter wavelengths of UV radiation tend to favor the formation of tachysterol. mdpi.commdpi.com For instance, irradiation at the blue edge of the provitamin D3 absorption spectrum enhances the concentration of tachysterol at the expense of previtamin D3. researchgate.netmdpi.com Specifically, wavelengths shorter than 300 nm, and particularly around 254 nm, are effective in generating tachysterol. mdpi.com In contrast, longer wavelengths, above 305 nm, favor the ring-closure reactions that form lumisterol and provitamin D from previtamin D. mdpi.com The optimal wavelength for the initial conversion of provitamin D to previtamin D, while minimizing the formation of tachysterol and lumisterol, is around 295 nm. mdpi.com

One model to explain this wavelength dependence suggests that different ground state conformers of previtamin D are selectively excited by different wavelengths. bu.edu The cZc-previtamin D3 conformer, which absorbs longer wavelength UV radiation, is thought to favor ring-closure reactions. bu.edu Conversely, the tZc conformer is believed to absorb shorter wavelengths, leading to the Z-to-E isomerization that produces tachysterol. bu.edu Another model posits that the higher energy of shorter wavelengths allows the molecule to overcome the energy barrier for isomerization to tachysterol. bu.edu

Laser flash photolysis studies have provided further insights into the kinetics of these isomerizations. For example, sensitized isomerization of E-calcidol to the Z isomer (a form of vitamin D3) using anthracene as a sensitizer (B1316253) is achieved with irradiation wavelengths around 375 nm. google.com In the presence of triethylamine, this process can achieve quantum yields as high as 45. nih.gov

The table below summarizes the key photoisomerization parameters for the formation of this compound (tachysterol) and related isomers.

Table 1: Photoisomerization Parameters for this compound (Tachysterol) Formation

ParameterValue/RangeOutcome
Wavelength
< 300 nm (specifically 248-254 nm)Favors generation of tachysterol. mdpi.com
258 nmUsed to generate tachysterol from provitamin D3 for spectral analysis. mdpi.com
275 nmFound to be an efficient wavelength for overall vitamin D3 synthesis in some microreactor systems, though tachysterol is also formed. arxiv.orglight-am.com
295 nmOptimal for conversion of provitamin D to previtamin D, with minimal formation of tachysterol and lumisterol. mdpi.com
> 305 nmFavors formation of lumisterol and provitamin D from previtamin D. mdpi.com
315-340 nmCan convert tachysterol back to previtamin D. mdpi.com
375 nmUsed with anthracene sensitizer for isomerization of tachysterol to previtamin D3. google.com
Intensity
~3.8 W (UV LED)An optical power used in studies to compare the efficiency of different wavelengths for vitamin D3 synthesis. arxiv.orglight-am.com
~4.2 W (UV LED)An optical power used in studies to investigate the effect of flow rate on vitamin D3 synthesis at 275 nm. light-am.com

This table provides a summary of photoisomerization parameters based on available research. The specific outcomes can be influenced by other factors such as the solvent, temperature, and presence of sensitizers.

Stereochemical Characterization and Isomeric Differentiation of Isovitamin D3

Chromatographic Techniques for Isomer Separation

Challenges in Differentiating Isobaric and Epimeric Forms

The differentiation of isovitamin D3 from its isobaric and epimeric forms presents significant analytical challenges, primarily because these molecules share the same molecular weight and often exhibit minor structural differences. acs.orgacs.orgnih.gov Isobars are compounds with the same nominal mass, while epimers are isomers that differ in the configuration at only one stereocenter. springermedizin.deresearchgate.net In the context of vitamin D analysis, these subtle variations make their distinction by conventional mass spectrometry (MS) difficult, as they can produce identical or nearly identical mass-to-charge ratios (m/z) and fragmentation patterns under standard conditions. acs.orgamegroups.org

Interferences from isobaric and epimeric compounds are a common issue in the mass spectrometric measurement of vitamin D metabolites. amegroups.org For instance, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) is an epimer of 25-hydroxyvitamin D3 (25(OH)D3) and these two compounds often co-elute in standard C18 reversed-phase chromatography and show identical mass spectra. amegroups.org This necessitates the use of high-resolution chromatography for their separation. amegroups.org If not chromatographically separated, these interfering compounds can co-elute and ionize simultaneously, leading to an overestimation of the target analyte's concentration. springermedizin.de

The complexity is further compounded by the presence of other isobaric interferences, such as 1α-hydroxyvitamin D3 (an exogenous pharmaceutical) and 7α-hydroxy-4-cholestene-3-one (an endogenous bile acid precursor), which can interfere with the analysis of 25(OH)D3. springermedizin.de The separation of these interfering epimers and isobars is crucial as they can overlap with the chromatographic peaks of vitamin D metabolites and produce the same mass signals upon ionization, thereby compromising the accuracy of the measurements. springermedizin.deresearchgate.net The lack of commercially available standardized methods and reference materials for many of these isomers further complicates inter-laboratory comparability of results. amegroups.orgiiarjournals.org

Advanced Mass Spectrometry for Isomeric Resolution

To overcome the challenges of differentiating isomers like this compound, advanced mass spectrometry techniques have been developed. These methods aim to generate unique, isomer-specific fragments or to separate the isomers based on their gas-phase properties.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a powerful tool for the differentiation of vitamin D isomers due to its high-resolution and mass accuracy capabilities. acs.orgnih.gov This technique allows for the precise determination of the mass-to-charge ratio of ions, which can aid in distinguishing between compounds with very similar masses. When coupled with various fragmentation methods, FT-ICR MS can generate characteristic fragments that are unique to specific isomers, enabling their differentiation without the need for prior chromatographic separation. acs.orgnih.gov For example, a 12 Tesla FT-ICR MS has been successfully used to differentiate between the dihydroxylated vitamin D3 isomers, 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a key technique for distinguishing between isomers by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Different isomers can produce distinct fragmentation patterns, providing a "fingerprint" for identification.

In the analysis of vitamin D isomers, common fragmentation involves the loss of water (dehydration) due to the presence of hydroxyl groups. acs.orgnih.gov However, more specific fragmentation pathways are needed for differentiation. For instance, in the analysis of dihydroxylated vitamin D3 isomers, cleavage of the C-6/C-7 bond in 1,25-dihydroxyvitamin D3 produces isomer-specific fragments that are not observed for 24,25-dihydroxyvitamin D3. acs.orgnih.gov This allows for their differentiation even without chromatographic separation.

The choice of fragmentation method is crucial. Collision-Induced Dissociation (CID) is a common technique, but sometimes it does not provide sufficient differentiation for certain isomers. acs.org Therefore, other fragmentation methods are explored.

Electron-Mediated Dissociation (EID)

Electron-Induced Dissociation (EID) is another fragmentation technique that has been explored for the differentiation of vitamin D isomers. acs.orgnih.gov EID involves the interaction of ions with low-energy electrons, which can induce fragmentation through different pathways compared to CID. This can lead to the generation of unique, diagnostic fragment ions for specific isomers, aiding in their differentiation. Studies have shown its utility in conjunction with FT-ICR MS for distinguishing between dihydroxylated vitamin D3 isomers. acs.orgnih.gov

Photo-Dissociation Techniques (IRMPD, UVPD)

Photo-dissociation techniques, such as Infrared Multiphoton Dissociation (IRMPD) and Ultraviolet Photodissociation (UVPD), utilize photons to induce fragmentation. acs.orgnih.gov These methods can provide different fragmentation patterns compared to collisional or electron-based methods, offering another avenue for isomer differentiation. Both IRMPD and UVPD have been investigated for their ability to generate characteristic fragments for dihydroxylated vitamin D3 isomers in an FT-ICR MS, contributing to their successful differentiation. acs.orgnih.gov

Optimization of Ionization Techniques (e.g., APCI, ESI)

The choice of ionization technique significantly impacts the sensitivity and specificity of the mass spectrometric analysis of vitamin D isomers. The two most common ionization sources are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). amegroups.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is often favored for the analysis of vitamin D metabolites as it has been shown to provide higher ionization efficiency for these compounds compared to ESI. amegroups.org

Electrospray Ionization (ESI): ESI is considered a "soft" ionization technique, meaning it imparts little residual energy to the analyte, which can be beneficial for preserving the intact molecule. amegroups.org However, its efficiency for vitamin D compounds can be lower than APCI. amegroups.org

To improve ionization efficiency and, consequently, detection sensitivity, chemical derivatization is often employed. acs.orgresearchgate.net Reagents can be used to introduce a more readily ionizable group onto the vitamin D molecule, which can also shift the m/z value to a higher range, reducing potential isobaric interferences from the sample matrix. acs.org

Table of Compound Names

Trivial NameSystematic Name
This compound(5E,7E)-(3S)-9,10-seco-1(10),5,7-cholestatrien-3-ol qmul.ac.ukscribd.com
Vitamin D3Cholecalciferol, (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-ol qmul.ac.uk
25-Hydroxyvitamin D3Calcidiol, (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatriene-3,25-diol qmul.ac.uk
1α,25-Dihydroxyvitamin D3Calcitriol (B1668218), (5Z,7E)-(1S,3R)-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol qmul.ac.uk
24,25-Dihydroxyvitamin D3(5Z,7E)-(3S,24R)-9,10-seco-5,7,10(19)-cholestatriene-3,24,25-triol
3-epi-25-hydroxyvitamin D3(5Z,7E)-(3R)-9,10-seco-5,7,10(19)-cholestatriene-3,25-diol
Previtamin D3(6Z)-(3S)-9,10-seco-5(10),6,8-cholestatrien-3-ol qmul.ac.uk
Tachysterol (B196371)(6E)-(3S)-9,10-seco-5(10),6,8-cholestatrien-3-ol qmul.ac.uk
Isotachysterol (B196364)(5E,7E)-(3S)-9,10-seco-1(10),5,7-cholestatrien-3-ol
Lumisterol (B196343)(22E)-9β,10α-ergosta-5,7,22-trien-3β-ol qmul.ac.uk
7-Dehydrocholesterol (B119134)Cholesta-5,7-dien-3β-ol
1α-Hydroxyvitamin D3(5Z,7E)-(1S,3R)-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
7α-Hydroxy-4-cholesten-3-one7α-Hydroxycholest-4-en-3-one

Development of Isotope-Dilution Mass Spectrometry for Reference Methods

The accurate quantification of vitamin D metabolites is fundamental for clinical diagnostics and research, yet it presents significant analytical challenges. These challenges are primarily due to the existence of numerous structurally similar isomers, including this compound, which often co-elute in chromatographic systems and are indistinguishable by mass alone. To overcome these issues, reference measurement procedures (RMPs) based on isotope-dilution mass spectrometry (ID-MS) have been developed. These methods are considered the "gold standard" for their high specificity and accuracy, providing a benchmark against which routine laboratory tests can be standardized. amegroups.orgnih.gov

The core principle of ID-MS involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—such as deuterium-labeled (d-labeled) or carbon-13-labeled (¹³C) internal standards—to a sample at the beginning of the analytical process. nih.govnih.gov This internal standard, which is chemically identical to the target analyte but has a different mass, is affected by extraction inefficiencies and matrix effects in the same way as the endogenous compound. By measuring the ratio of the native analyte to the labeled internal standard, precise and accurate quantification can be achieved, correcting for procedural variations. amegroups.orgnih.gov

The development of these reference methods has been a focus of metrological institutes like the National Institute of Standards and Technology (NIST) and public health organizations such as the Centers for Disease Control and Prevention (CDC). nist.govcdc.gov Their work has led to the establishment of highly accurate RMPs and the production of Standard Reference Materials (SRMs) with certified concentrations of key vitamin D metabolites. amegroups.orgnist.gov

A critical component of these reference methods is the sophisticated use of liquid chromatography (LC) to achieve physical separation of isomers prior to mass analysis. It has been observed that isomers like 3-epi-25(OH)D₃ and 25(OH)D₃ can co-elute on standard C18 reversed-phase columns and produce identical mass spectra, making their individual quantification impossible without effective chromatographic resolution. amegroups.org To address this, advanced separation techniques have been developed.

Key Research Findings in Chromatographic Separation:

High-Resolution Columns: The use of specialized columns, such as those with fused-core particle technology, has been shown to provide superior resolving power, enabling the baseline separation of previously co-eluting isomers within a reasonable timeframe. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): A "heart-cut" 2D-LC-MS/MS approach represents a significant advancement. In this technique, the fraction containing the unresolved analytes from the first chromatographic dimension is selectively transferred to a second, orthogonal column for further separation. This powerful method effectively minimizes matrix effects and prevents the co-elution of critical isomers like 3-Epi-25OHD₃. nih.gov

Method Validation: The effectiveness of separation is quantified by the resolution factor (Rs). A resolution of 1.5 is considered the minimum for accurate integration of separate peaks. One validated high-throughput method achieved baseline separation with resolution factors of 3.81 for the D₃ epimers and 4.71 for the D₂ epimers. nih.gov

The table below summarizes the performance of a candidate reference measurement procedure developed by NIST for an isomeric dihydroxyvitamin D₃ metabolite, illustrating the rigorous validation required. nih.gov

Performance MetricResearch FindingSource
Internal StandardDeuterated Labeled (d6) Isomer nih.gov
ChromatographyFused-core C18 column nih.gov
IonizationAtmospheric Pressure Chemical Ionization (APCI) nih.gov
Accuracy (Recovery of Spiked Analyte)99.0% (with 0.8% Standard Deviation) nih.gov
Extraction Efficiency95% (with 2% Standard Deviation) nih.gov
Repeatability (Coefficient of Variation)~1% nih.gov
Limit of Quantitation (LOQ)0.2 ng/g nih.gov

Further advancements in RMPs have focused on achieving traceability to the International System of Units (SI) through the use of primary calibrators characterized by Quantitative Nuclear Magnetic Resonance (qNMR). nih.gov This ensures the highest level of accuracy and comparability of results across different laboratories and methods worldwide. The validation of these modern RMPs demonstrates exceptional precision and accuracy across a wide range of concentrations.

The table below presents validation data from a recently developed candidate RMP for 25OHD₂ and 25OHD₃, showcasing its precision. nih.gov

AnalytePrecision TypePerformance (Coefficient of Variation)Source
25-hydroxyvitamin D₂ (25OHD₂)Intermediate Precision≤4.0% nih.gov
Repeatability≤3.3% nih.gov
25-hydroxyvitamin D₃ (25OHD₃)Intermediate Precision≤3.6% nih.gov
Repeatability≤2.9% nih.gov

The development of these robust ID-MS reference methods and the availability of certified reference materials like NIST SRM 972a are indispensable for the standardization of vitamin D testing. amegroups.orgnist.gov These RMPs provide the accuracy base needed to distinguish and quantify structurally similar isomers, including isovitamin D₃, ensuring that both clinical assessments and research studies are based on reliable and traceable measurements. nih.govcdc.gov

Biochemical and Molecular Roles of Isovitamin D3 in Biological Systems

Investigation of Ligand-Receptor Interactions

Binding Affinity to the Vitamin D Receptor (VDR)

Isovitamin D3, also known as (5E)-isocalciol, is a structural isomer of vitamin D3. qmul.ac.uk While the canonical pathway of vitamin D3 action involves its conversion to the active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which then binds with high affinity to the Vitamin D Receptor (VDR), the direct interactions of this compound and its derivatives with the VDR are also of scientific interest. mdpi.comnih.gov The VDR is a nuclear hormone receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). mdpi.comnih.gov This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comnih.gov

The binding affinity of any ligand to the VDR is a critical determinant of its biological activity. The VDR's ligand-binding pocket can accommodate various vitamin D metabolites and synthetic analogs, with the affinity of these interactions influencing the subsequent conformational changes in the receptor, co-regulator recruitment, and ultimately, the transcriptional response. mdpi.comnih.gov Research into novel vitamin D derivatives has explored how modifications to the molecule's structure, including the triene system, can affect VDR binding. For instance, the synthesis of 7,8-cis-locked analogs of vitamin D3 was undertaken to study the impact of the 7,8-s-trans configuration on VDR binding affinity. researchgate.net While some synthetic analogs exhibit high affinity, others, such as certain 2α-substituted derivatives of 14-epi-19-nortachysterol, have shown reduced binding affinity compared to calcitriol (B1668218), suggesting that specific structural features are crucial for optimal interaction with the VDR's binding pocket. researchgate.net

Exploration of Interactions with Non-VDR Nuclear Receptors (e.g., RORs, LXR, AhR)

Beyond the classical VDR-mediated pathways, evidence suggests that vitamin D metabolites and their analogs, including isomers, can interact with other nuclear receptors. This expands the potential biological activities of these compounds beyond traditional calcium homeostasis. These non-VDR targets include the Retinoic acid-related Orphan Receptors (RORs), Liver X Receptors (LXRs), and the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.gov

Derivatives of vitamin D3 have been shown to act as ligands for LXRs. nih.gov Molecular docking studies and coactivator assays have revealed that various D3-hydroxyderivatives can bind to the ligand-binding domain of both LXRα and LXRβ with high affinity. nih.gov This interaction can influence the expression of LXR target genes. nih.gov Similarly, functional assays have demonstrated that certain vitamin D metabolites can activate the AhR. nih.gov Furthermore, some vitamin D analogs have been identified as inverse agonists for RORα and RORγ, indicating an inhibitory role in the signaling pathways mediated by these receptors. nih.gov These findings suggest that the biological effects of vitamin D compounds, potentially including this compound and its metabolites, are more pleiotropic than previously understood, involving a complex interplay with multiple nuclear receptor signaling pathways.

Modulation of Intracellular Signaling Cascades

Genomic Actions: Gene Expression Regulation in Model Systems

The primary mechanism of action for vitamin D compounds is the regulation of gene expression. nih.gov Upon binding to the VDR, the ligand-VDR complex acts as a transcription factor that can influence the expression of over 900 genes. nih.gov The transcriptional response to vitamin D is cell-type specific and depends on the epigenetic landscape and the presence of various co-regulators. nih.govfrontiersin.org The VDR can directly up-regulate or down-regulate the expression of primary target genes. mdpi.com Down-regulation often occurs by blocking the activity of other transcription factors that are responsible for the up-regulation of a particular gene. mdpi.com

Studies using various model systems have elucidated the genomic actions of vitamin D. For example, in human leukemia cells (THP-1), stimulation with calcitriol leads to significant changes in the expression of numerous genes, with some of the most highly up-regulated genes being CYP24A1, CAMP, and CD14. mdpi.com In osteoblasts, calcitriol induces the expression of genes such as Cyp24 and osteopontin (B1167477) (Opn). nih.gov The ability of vitamin D analogs to modulate gene expression is a key area of research, with the goal of developing compounds that have selective effects on specific target genes.

Vitamin D Response Element (VDRE) Binding Affinity and Selectivity

The specificity of vitamin D's genomic action is largely determined by the binding of the VDR/RXR heterodimer to VDREs. mdpi.com VDREs are specific DNA sequences typically located in the promoter region of target genes. nih.gov The affinity and selectivity of the VDR complex for different VDREs can vary, leading to differential regulation of gene expression.

The presence of a protein known as the VDRE binding protein (VDRE-BP) can also influence VDR signaling. nih.gov Elevated levels of VDRE-BP can compete with the VDR for binding to VDREs, thereby reducing the transcriptional response to vitamin D. nih.gov The interaction between the VDR, VDREs, and other DNA-binding proteins is a critical control point in the regulation of gene expression by vitamin D.

Co-regulator Recruitment and Gene Expression Profiles

The transcriptional activity of the VDR is dependent on the recruitment of co-activator and co-repressor proteins. nih.govnih.gov Upon ligand binding, the VDR undergoes a conformational change that facilitates the recruitment of co-activators, such as those from the NCoA family (e.g., SRC-1, -2, and -3) and the mediator complex. nih.govmdpi.com These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin decondensation and facilitates the assembly of the transcription machinery. mdpi.com

Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can recruit co-repressors, which may involve histone deacetylase (HDAC) activity, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The specific profile of co-regulators recruited to the VDR on a given gene promoter determines the ultimate transcriptional outcome. nih.gov The ability of different vitamin D analogs to induce distinct VDR conformations can lead to differential co-regulator recruitment and, consequently, unique gene expression profiles. nih.gov

Comparative Biological Activity with Physiologically Relevant Vitamin D Metabolites

The biological activity of vitamin D compounds varies significantly depending on their structure and metabolic processing. Vitamin D exists in two primary forms, D2 (ergocalciferol) and D3 (cholecalciferol), which differ in their side-chain structure. mdpi.com Both are prohormones and must be hydroxylated in the liver to 25-hydroxyvitamin D [25(OH)D] and then in the kidneys to the active form, 1,25-dihydroxyvitamin D [1,25(OH)₂D]. nih.govnih.gov

While the active metabolites, 1,25(OH)₂D₂ and 1,25(OH)₂D₃, bind to the VDR with similar affinity and are often considered to have comparable biological potency, studies suggest that Vitamin D3 is more effective than Vitamin D2 at raising and maintaining serum 25(OH)D concentrations in humans. wardelab.comfrontiersin.org This difference may be due to the lower binding affinity of vitamin D2 and its metabolites to the vitamin D binding protein (DBP) in circulation, leading to faster catabolism. frontiersin.org

The immediate precursor to the active hormone, 25(OH)D, has some biological activity, but it is substantially less potent than 1,25(OH)₂D. nih.gov However, 25(OH)D can also initiate rapid, non-genomic responses, such as inducing a rise in intracellular calcium, similar to the active form. encyclopedia.pub Other metabolites, such as 24,25-dihydroxyvitamin D₃, are generally considered part of an inactivation pathway, although they may possess some distinct biological functions. nih.gov

Interactive Data Table: Comparison of Vitamin D Metabolites

MetaboliteCommon Name(s)Key RoleRelative PotencyReference
Cholecalciferol Vitamin D3ProhormoneInactive nih.gov
Ergocalciferol Vitamin D2ProhormoneInactive mdpi.com
25-hydroxyvitamin D Calcifediol, 25(OH)DMajor circulating form, precursorLow activity encyclopedia.pubnih.gov
1,25-dihydroxyvitamin D Calcitriol, 1,25(OH)₂DActive hormonal formHigh activity nih.govnih.gov
24,25-dihydroxyvitamin D 24,25(OH)₂DCataboliteVery low activity nih.gov

Preclinical Biological Activity in Model Organisms (e.g., Anephric Rat Studies)

Preclinical studies in animal models have been indispensable for elucidating the metabolism and function of vitamin D. The anephric rat model, in which the kidneys are surgically removed, has been particularly crucial. nih.gov Since the kidneys are the primary site for the conversion of 25(OH)D₃ to the active hormone 1,25(OH)₂D₃, this model allows researchers to study the extra-renal synthesis and activity of vitamin D metabolites. nih.govnih.gov

Classic studies using anephric, vitamin D-deficient rats showed that these animals were unable to produce 1,25(OH)₂D₃ from a administered dose of radioactive 25(OH)D₃, confirming the kidney's essential role in its synthesis for systemic calcium regulation. nih.gov However, these studies also revealed that other metabolites, such as 24,25-dihydroxyvitamin D₃, could be produced in extra-renal tissues. nih.gov These findings cast doubt on the physiological significance of in vitro reports of 1,25(OH)₂D₃ synthesis in non-renal cells like those from bone or intestine for the purpose of controlling systemic mineral homeostasis. nih.gov The anephric rat model remains a valuable tool for investigating the biological effects of vitamin D analogs and for studying conditions where kidney function is compromised. nih.govfrontiersin.org

Biotransformation and Metabolic Pathways of Isovitamin D3

Enzymatic Hydroxylation and Degradation Pathways

The biological activity of vitamin D compounds is contingent upon a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. imrpress.comnih.gov For vitamin D3, this process begins with 25-hydroxylation in the liver, primarily by the enzyme CYP2R1, to form 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form of vitamin D. nih.govnih.govnih.gov This is followed by a critical 1α-hydroxylation step in the kidneys, catalyzed by CYP27B1, which produces the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govnih.govnih.gov

Direct enzymatic studies on isovitamin D3 are limited; however, early research provides critical insights. Studies have shown that this compound is biologically active in normal rats but remains inactive in anephric (kidney-less) rats. cymitquimica.comnih.gov This crucial finding strongly suggests that this compound requires enzymatic activation in the kidney, analogous to the 1α-hydroxylation of 25(OH)D3 by CYP27B1, to exert its biological effects. nih.gov It is hypothesized that this compound first undergoes 25-hydroxylation in the liver, followed by 1α-hydroxylation in the kidney to form its active metabolite.

The degradation of vitamin D metabolites is also an enzymatically controlled process designed to maintain homeostasis. The primary catabolic enzyme is CYP24A1, which inactivates both 25(OH)D3 and 1,25(OH)2D3 by hydroxylating them at the C-24 or C-23 positions. nih.govmdpi.commdpi.com This initiates a cascade that ultimately leads to the formation of excretory products such as calcitroic acid. nih.govnih.gov It is presumed that the hydroxylated, active forms of this compound are also substrates for CYP24A1 and follow a similar degradation pathway.

EnzymePrimary LocationFunction in Vitamin D3 MetabolismPresumed Role in this compound Metabolism
CYP2R1Liver (microsomal)Catalyzes the initial 25-hydroxylation of vitamin D3 to 25(OH)D3. nih.govmdpi.comLikely catalyzes the initial 25-hydroxylation of this compound.
CYP27A1Liver (mitochondrial)Contributes to 25-hydroxylation of vitamin D3. nih.govmdpi.comMay contribute to the 25-hydroxylation of this compound.
CYP27B1Kidney (mitochondrial)Catalyzes the 1α-hydroxylation of 25(OH)D3 to the active 1,25(OH)2D3. nih.govnih.govPresumed to catalyze the critical 1α-hydroxylation required for this compound bioactivity. nih.gov
CYP24A1Kidney, Target TissuesInitiates catabolism of 25(OH)D3 and 1,25(OH)2D3 via 24- or 23-hydroxylation. nih.govmdpi.commdpi.comPresumed to catabolize hydroxylated this compound metabolites.

Epimerization and Other Isomeric Conversions (e.g., C3-epimers)

This compound is itself a product of isomeric conversion, specifically a geometric isomer of vitamin D3 formed by the rearrangement of the conjugated triene system, resulting in an all-trans-9,10-seco-1(10),5,7-cholestatriene structure. ias.ac.inresearchgate.net This conversion can be induced by heat or acid. researchgate.netresearchgate.net

Separate from this geometric isomerization, vitamin D metabolites can undergo epimerization. A notable pathway is C3-epimerization, which involves the conversion of the hydroxyl group at the C-3 position from the beta (β) orientation to the alpha (α) orientation. nih.govmdpi.com This reaction is catalyzed by a yet-to-be-fully-characterized C3-epimerase enzyme. nih.gov The resulting C3-epimers, such as 3-epi-25(OH)D3, are generally considered to have lower biological activity than their non-epimerized counterparts. mdpi.comresearchgate.net While this pathway is well-documented for vitamin D3 and its metabolites, specific studies on the C3-epimerization of this compound are not available. However, it represents a significant type of isomeric conversion within the broader vitamin D metabolic network.

Isomer TypeParent CompoundDescription of ConversionFormation Mechanism
Pre-vitamin D37-dehydrocholesterol (B119134)Opening of the B-ring.UVB radiation exposure in the skin. nih.gov
Vitamin D3 (Cholecalciferol)Pre-vitamin D3Thermal rearrangement of the triene system.Spontaneous, temperature-dependent isomerization. nih.gov
This compoundVitamin D3Geometric isomerization of the triene system.Heat or acid-catalyzed rearrangement. ias.ac.inresearchgate.net
Isotachysterol (B196364)Vitamin D3 / Pre-vitamin D3Geometric isomerization of the triene system.Heat or acid-catalyzed rearrangement. researchgate.netresearchgate.net
C3-Epimers (e.g., 3-epi-25(OH)D3)25(OH)D3Inversion of the stereochemistry of the C3-hydroxyl group (3β to 3α). nih.govEnzymatic (C3-epimerase). nih.govmdpi.com

Biotransformation by Microbial and Engineered Systems

The chemical synthesis of hydroxylated vitamin D analogs can be complex and inefficient. nih.gov Consequently, microbial biotransformation has emerged as a promising alternative for producing these valuable compounds. Various microorganisms have been identified that can perform regioselective hydroxylations on the vitamin D molecule. For instance, fungi such as Candida maltosa and Botrytis allii have been used to produce 1α-hydroxyvitamin D3 from vitamin D3. researchgate.net Similarly, bacterial strains like Bacillus cereus have been optimized for the efficient conversion of vitamin D3 to 25-hydroxyvitamin D3. researchgate.netnih.gov

Engineered systems, such as expressing specific CYP enzymes like CYP105A1 in E. coli, have also been developed to catalyze the hydroxylation of vitamin D3 at both the C1α and C25 positions. researchgate.net These biotechnological approaches offer a pathway to produce active vitamin D metabolites more efficiently. nih.gov

While these studies demonstrate the potential of microbial and engineered systems, the existing research has focused almost exclusively on using vitamin D3 as the starting substrate. There is a lack of published studies investigating the biotransformation of this compound using these systems. However, given the structural similarities, it is plausible that these microbial catalysts could also hydroxylate this compound, offering a potential route for producing its hydroxylated derivatives for further study.

Microorganism/SystemSubstratePrimary Product(s)Reference
Candida maltosa R42Vitamin D31α-hydroxyvitamin D3 researchgate.net
Botrytis allii NRRL 2502Vitamin D31α-hydroxyvitamin D3 researchgate.net
Bacillus cereus zju 4-2Vitamin D325-hydroxyvitamin D3 researchgate.netnih.gov
Engineered E. coli (expressing CYP105A1)Vitamin D325(OH)D3 and 1α,25(OH)2D3 researchgate.net

Catabolite Identification and Characterization

The identification of metabolites and catabolites is essential for mapping the complete metabolic fate of a compound. For vitamin D, this is typically achieved using advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and specific measurement of various isomers and metabolites. researchgate.netnih.gov

The primary catabolic pathway for vitamin D3 is initiated by the enzyme CYP24A1. nih.govmdpi.com This enzyme converts 1,25(OH)2D3 and 25(OH)D3 into numerous products through hydroxylation at C-24 and C-23. The C-24 oxidation pathway is the major route, leading to the cleavage of the side chain and the formation of the water-soluble end-product, calcitroic acid, which is excreted. nih.gov Other identified catabolites include 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and various lactone derivatives. nih.govmdpi.com

Specific catabolites of this compound have not been explicitly characterized in the literature. However, based on the evidence that this compound undergoes hydroxylation to become active, it is highly probable that its hydroxylated forms are then recognized by the same catabolic machinery as the conventional vitamin D metabolites. nih.gov Therefore, the catabolism of active this compound would be expected to proceed through the CYP24A1-mediated pathway, yielding a series of hydroxylated intermediates and an eventual acidic end-product analogous to calcitroic acid. It is also important to recognize that this compound and its related isomer, isotachysterol, can be considered terminal degradation products of vitamin D3 under conditions of physical or chemical stress, such as exposure to heat and acid. ias.ac.inresearchgate.net

CatabolitePrecursorKey EnzymeSignificance
24,25-dihydroxyvitamin D325(OH)D3CYP24A1First step in the major catabolic pathway. nih.govnih.gov
1,24,25-trihydroxyvitamin D31,25(OH)2D3CYP24A1First step in the catabolism of the active hormone. nih.gov
Calcitroic Acid1,24,25(OH)3D3CYP24A1 (multiple steps)Water-soluble, excretory end-product of the C-24 pathway. nih.gov
1α,25(OH)2D3-26,23-lactone1,25(OH)2D3CYP24A1 (multiple steps)End-product of the minor C-23 oxidation pathway. mdpi.com
3-epi-24,25-dihydroxyvitamin D33-epi-25(OH)D3CYP24A1Catabolite of the C3-epimer pathway.

Emerging Research Frontiers and Unexplored Aspects of Isovitamin D3

Potential Roles in Cellular Homeostasis Beyond Classical Vitamin D Actions

While classical vitamin D actions are primarily linked to calcium and phosphate homeostasis through the Vitamin D Receptor (VDR), its isomers and their metabolites are now understood to have broader effects on cellular stability and function. Research has shown that tachysterol (B196371) and lumisterol (B196343) are not merely inactive photoproducts but are enzymatically activated in the body. researchgate.netnih.gov

Tachysterol3, for instance, has been detected in human serum at concentrations of approximately 7.3 ± 2.5 ng/ml. nih.gov It is metabolized by enzymes such as CYP11A1 and CYP27A1 to produce active hydroxyderivatives like 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3). nih.gov These metabolites exert biological effects by acting on a range of nuclear receptors beyond the VDR, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govmdpi.com This multi-receptor activity suggests a role in diverse homeostatic processes, including the regulation of antioxidant responses. nih.govnih.gov

Furthermore, Tachysterol2, a photoisomer of previtamin D2, has been shown to be a potent regulator of fibroblast growth factor 23 (FGF23) synthesis in bone cells. frontiersin.org FGF23 is a key hormone in phosphate homeostasis. This activity, which appears to be mediated through the VDR but is dependent on metabolism by CYP27A1, indicates that isovitamin D compounds can influence mineral metabolism through pathways that are distinct from those of classical vitamin D3. frontiersin.org

CompoundDetected in HumansActivating EnzymesKnown ReceptorsPotential Homeostatic Role
Tachysterol3 Yes (Serum, Epidermis) nih.govCYP11A1, CYP27A1 nih.govVDR, AhR, LXRs, PPARγ nih.govmdpi.comRegulation of antioxidant enzymes, Phosphate metabolism nih.govfrontiersin.org
Lumisterol3 Yes (Serum, Epidermis) nih.govCYP11A1 nih.govVDR, RORα, RORγ nih.govRegulation of steroidogenesis, Anti-inflammatory responses mdpi.comnih.gov

Immunomodulatory Properties and Mechanisms of Action

The immune system is a key target for the non-classical actions of vitamin D compounds, and isovitamin D3 derivatives are emerging as significant players in immunomodulation. nih.govnih.govnih.gov Hydroxymetabolites of both vitamin D3 and lumisterol, derived from the action of the enzyme CYP11A1, exhibit potent anti-inflammatory properties. mdpi.com

These compounds can modulate the immune response by inhibiting the production of several pro-inflammatory cytokines and chemokines that are associated with the "cytokine storm," such as Interleukin-1 (IL-1), IL-6, IL-17, and Tumor Necrosis Factor-alpha (TNFα). mdpi.comyoutube.com The mechanism of action is complex, involving not only the classical VDR but also inverse agonism on Retinoic Acid Orphan Receptors (RORs), specifically RORα and RORγ, which are critical in the development of inflammatory Th17 cells. nih.govnih.gov

For example, lumisterol derivatives have shown a complex regulatory pattern on immune-related gene expression. The metabolite 20(OH)L3 was found to inhibit the expression of IL-17A, TNFα, RORα, and RORγ, while simultaneously stimulating the expression of other factors like IL-1A and IL-1B. nih.gov This demonstrates a nuanced modulatory capability rather than simple suppression of the immune system. This activity highlights the potential for these compounds to fine-tune immune responses, maintaining a balance between protective immunity and harmful inflammation. mdpi.comfrontiersin.org

Influence on Cell Proliferation and Differentiation Pathways

A significant area of emerging research is the influence of this compound on fundamental cellular processes like proliferation and differentiation. scispace.comnih.govnih.govmedcraveonline.com Much like the active form of vitamin D3 (1,25(OH)2D3), hydroxylated metabolites of tachysterol and lumisterol have demonstrated potent anti-proliferative and pro-differentiation effects in various cell types, particularly skin cells. nih.govnih.gov

Studies on human skin cells have provided detailed insights:

Tachysterol Derivatives : 20S(OH)T3 and 25(OH)T3 were found to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts in a dose-dependent manner. nih.gov Concurrently, they stimulated the expression of genes associated with keratinocyte differentiation, such as involucrin and cytokeratin 10, and antioxidant enzymes. researchgate.netnih.gov

Lumisterol Derivatives : Hydroxylated forms of lumisterol, including 20(OH)L3, 22(OH)L3, and 24(OH)L3, also effectively inhibited the proliferation of both immortalized and primary human keratinocytes. nih.govresearchgate.net The potency of these compounds was found to be similar to that of 1,25(OH)2D3. nih.gov

These effects are crucial for maintaining tissue homeostasis and represent a potential mechanism for the anti-cancer properties attributed to vitamin D compounds. The ability to halt uncontrolled cell growth while promoting a mature, differentiated cell state is a hallmark of tumor-suppressive action. elsevier.com

This compound DerivativeCell TypeObserved EffectReference
20S(OH)T3 Human Keratinocytes & FibroblastsInhibition of proliferation; Stimulation of differentiation nih.gov
25(OH)T3 Human Keratinocytes & FibroblastsInhibition of proliferation; Stimulation of differentiation nih.gov
20(OH)L3 Human KeratinocytesInhibition of proliferation nih.gov
22(OH)L3 Human KeratinocytesInhibition of proliferation nih.gov
24(OH)L3 Human KeratinocytesInhibition of proliferation nih.gov

Cross-Talk with Other Endogenous Signaling Networks (e.g., Wnt/β-catenin, Hedgehog)

The biological activities of vitamin D compounds are not executed in isolation; they involve intricate cross-talk with other major signaling pathways that govern cell fate, development, and disease. Two of the most important are the Wnt/β-catenin and Hedgehog (Hh) signaling pathways.

Wnt/β-catenin Signaling : The active metabolite of vitamin D3, 1,25(OH)2D3, and its receptor (VDR) are known to regulate Wnt/β-catenin signaling in a tissue-specific manner. scispace.com In colon cancer cells, vitamin D-VDR signaling inhibits the transcriptional activity of β-catenin, which is often aberrantly activated in cancer. melanomaitalia.orgnih.gov This inhibitory action is a key component of vitamin D's protective effect against colon cancer. researchgate.net Conversely, in other tissues like bone and hair follicles, VDR and Wnt/β-catenin signaling can cooperate to promote tissue homeostasis. nih.govresearchgate.net

Hedgehog Signaling : Dysregulation of the Hedgehog pathway is a critical driver in several cancers, including basal cell carcinoma. nih.gov Research has revealed that vitamin D3 itself, even before its metabolic activation, can act as a direct inhibitor of the Hh pathway. researchgate.net The proposed mechanism involves vitamin D3 binding to a key regulatory protein in the pathway called Smoothened (Smo). nih.govuconn.eduresearchgate.net Structurally related seco-steroids, a class to which this compound belongs, have also been shown to regulate the Hh signaling pathway, suggesting this is a broader activity of the vitamin D scaffold. nih.gov

While direct studies on tachysterol and lumisterol's interaction with these specific pathways are still emerging, their structural similarity to vitamin D3 and their demonstrated anti-proliferative effects make this a critical area for future investigation.

Development of this compound and its Analogs as Research Probes

The discovery of the distinct biological activities of this compound and other vitamin D derivatives has spurred the development of synthetic analogs. A primary goal in this field is to create compounds that retain the potent anti-proliferative, pro-differentiating, and immunomodulatory effects while minimizing the classical calcemic side effects associated with high doses of vitamin D3. researchgate.netnih.gov Over 3,000 synthetic vitamin D analogs have been developed for this purpose. nih.gov

The novel hydroxyderivatives of tachysterol and lumisterol represent a new generation of potential therapeutic agents and research tools. mdpi.comnih.govresearchgate.net Their ability to act through multiple receptor systems (VDR, RORs, AhR, etc.) offers opportunities to design more selective and potent molecules. mdpi.com These analogs serve as invaluable research probes to:

Elucidate the precise mechanisms of action of these new metabolic pathways.

Explore the therapeutic potential for diseases characterized by hyperproliferation, inflammation, or immune dysregulation. mdpi.com

Develop compounds specifically designed to inhibit pathways like Hedgehog signaling for targeted cancer therapy. uconn.edu

The ongoing synthesis and characterization of these analogs are crucial for translating the foundational research on this compound into future clinical applications. mdpi.com

Methodological Advancements for Comprehensive this compound Profiling

The discovery and characterization of this compound and its metabolites have been made possible by significant advancements in analytical chemistry. Profiling these compounds in biological samples is challenging due to their low concentrations and the presence of numerous structurally similar isomers. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this research. who.intnih.gov

HPLC : This technique allows for the effective separation of various vitamin D components and their metabolites. ymerdigital.commdpi.com It is a robust method for quantification, particularly when compounds have been previously identified. nih.gov

LC-MS/MS : This powerful combination provides a higher degree of specificity and is essential for both separating and identifying different forms of vitamin D. researchgate.netwho.int Tandem mass spectrometry is particularly crucial for differentiating between isomers that have identical masses but different structures, such as 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3. nih.gov

The application of these advanced methods has been instrumental in the detection and quantification of tachysterol and its hydroxyderivatives in human serum and epidermis, confirming that these this compound pathways are physiologically relevant. nih.gov Continued refinement of these analytical techniques is essential for building a more complete picture of the complex in vivo metabolism and function of all vitamin D isomers.

Q & A

Q. What are the key differences in efficacy between vitamin D3 and D2 in raising serum 25-hydroxyvitamin D [25(OH)D] levels, and how should these inform clinical trial design?

Vitamin D3 is more efficacious than D2 in elevating serum 25(OH)D, particularly with bolus dosing, as shown in meta-analyses of randomized controlled trials (RCTs). For example, a 2012 meta-analysis found that D3 supplementation increased 25(OH)D levels 1.7-fold more than D2 when administered as a single dose, though this effect diminished with daily supplementation . Researchers should standardize the form (D3 vs. D2) and dosing regimen (bolus vs. daily) in trial protocols to minimize variability and ensure comparability across studies .

Q. How should researchers address variability in 25(OH)D quantification methods across studies?

Immunoassays for 25(OH)D often exhibit cross-reactivity issues, particularly for D2 metabolites, leading to inaccuracies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity. Studies should report assay validation details, including calibration against reference materials (e.g., NIST SRM 972a) and adherence to guidelines like the FDA’s bioanalytical method validation .

Q. What are the critical considerations for designing longitudinal studies on vitamin D3 supplementation?

Key factors include:

  • Baseline 25(OH)D stratification : Individuals with lower baseline levels show greater responsiveness to supplementation .
  • Dose-response calibration : Pharmacokinetic studies indicate biphasic 25-hydroxylation kinetics, with rapid conversion at low D3 inputs and slower rates at higher doses .
  • Adherence monitoring : Use biomarkers (e.g., serial 25(OH)D measurements) rather than self-reporting to reduce bias .

Advanced Research Questions

Q. How can meta-analyses of vitamin D3 studies mitigate methodological errors such as heterogeneity in dosing and population characteristics?

Common errors include pooling studies with divergent doses (e.g., <1,100 IU vs. supra-physiological doses), inconsistent supplementation durations, and unaccounted covariates (e.g., baseline calcium intake). Recommendations:

  • Conduct subgroup analyses by dose, duration, and population (e.g., ethnicity, age) .
  • Exclude trials with high bias risk, such as those lacking placebo controls or with unvalidated 25(OH)D assays .
  • Prioritize individual participant data (IPD) meta-analyses to address confounding .

Q. What explains contradictory findings in studies linking vitamin D3 to pregnancy outcomes, and how can these be resolved?

Contradictions arise from small sample sizes, wide confidence intervals, and failure to adjust for covariates (e.g., ethnicity, sun exposure). For example, studies in non-European populations often report conflicting results due to genetic or environmental modifiers . Solutions:

  • Use adaptive trial designs to enrich recruitment in underrepresented groups .
  • Standardize outcome metrics (e.g., umbilical cord 25(OH)D levels) and control for seasonal variation in sunlight exposure .

Q. How can physiologically-based pharmacokinetic (PBPK) modeling improve personalized D3 dosing regimens?

PBPK models integrate factors like body fat distribution (for D3 storage), hepatic 25-hydroxylation capacity, and genetic polymorphisms (e.g., CYP2R1 variants). A 2019 review highlighted the utility of PBPK in predicting 25(OH)D steady-state levels across demographics, enabling tailored dosing for deficient populations .

Q. What are the limitations of dried blood spot (DBS) assays for 25(OH)D3 quantification, and how can they be optimized?

While DBS offers logistical advantages, it introduces variability due to hematocrit effects and analyte stability issues. A 2021 study comparing DBS with plasma assays found a mean bias of ±15%, necessitating protocol adjustments (e.g., controlled drying times, validation against paired plasma samples) .

Methodological Recommendations for Data Contradictions

  • Assay standardization : Participate in the Vitamin D Standardization Program (VDSP) to harmonize 25(OH)D measurements .
  • Transparency in data sharing : Publish raw datasets and statistical code to facilitate replication .
  • Ethnicity-adjusted analysis : Report stratified results for non-European cohorts to identify context-specific effects .

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